2-methyl-4aH-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
2-methyl-4aH-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thiophene ring fused to a pyrimidine ring, with a methyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4aH-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid, which results in the formation of thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4aH-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or toluene, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various functionalized derivatives of this compound .
Scientific Research Applications
2-methyl-4aH-thieno[3,2-d]pyrimidin-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-methyl-4aH-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, some derivatives of thienopyrimidine have been shown to inhibit enzymes like cytochrome bd oxidase in Mycobacterium tuberculosis, leading to ATP depletion and bacterial cell death . The compound’s effects are mediated through its binding to active sites on target proteins, disrupting their normal function and leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-methyl-4aH-thieno[3,2-d]pyrimidin-4-one include other thienopyrimidine derivatives, such as:
- Thieno[3,4-b]pyridine derivatives
- Pyrido[2,3-d]pyrimidin-5-one derivatives
- Pyrido[2,3-d]pyrimidin-7-one derivatives
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a methyl group at the 2-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other thienopyrimidine derivatives .
Properties
Molecular Formula |
C7H6N2OS |
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Molecular Weight |
166.20 g/mol |
IUPAC Name |
2-methyl-4aH-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H6N2OS/c1-4-8-5-2-3-11-6(5)7(10)9-4/h2-3,6H,1H3 |
InChI Key |
QPHGIWPVCCCWKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C2C(=N1)C=CS2 |
Origin of Product |
United States |
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